molecular formula C12H15FN2O B1399248 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone CAS No. 1316217-70-5

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B1399248
CAS No.: 1316217-70-5
M. Wt: 222.26 g/mol
InChI Key: KKRRHAWZCKQGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

, which are organic compounds containing a piperazine ring. Piperazine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone may also interact with various biological targets.

Biochemical Pathways

. These activities suggest that this compound may affect a wide range of biochemical pathways.

Result of Action

, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of these biomolecules, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the uptake of nucleosides in cells, thereby affecting nucleotide synthesis and cellular metabolism . Additionally, it may impact cell viability and protein expression, although these effects can vary depending on the cell type and experimental conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of human equilibrative nucleoside transporters, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This inhibition is often irreversible and non-competitive, indicating a strong and lasting interaction with the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on nucleoside transporters can persist even after the compound is removed from the experimental setup, suggesting a lasting impact on cellular processes . The exact temporal dynamics can vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating nucleotide synthesis and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including cell death and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide synthesis and metabolism. For instance, its inhibition of nucleoside transporters can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions underscore the compound’s potential as a tool for studying metabolic processes and developing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with equilibrative nucleoside transporters plays a key role in its cellular uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluorophenylpiperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone: Similar structure but with the fluorophenyl group in a different position.

    1-(3-(2-Chlorophenyl)piperazin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    1-(3-(2-Methylphenyl)piperazin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it a valuable compound for research, particularly in the development of pharmaceuticals where fluorine atoms can enhance drug efficacy and metabolic stability .

Properties

IUPAC Name

1-[3-(2-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-12(8-15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRRHAWZCKQGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.